molecular formula C24H38O2 B153358 ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate CAS No. 119818-40-5

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

Cat. No.: B153358
CAS No.: 119818-40-5
M. Wt: 358.6 g/mol
InChI Key: VCSQUSNNIFZJAP-AAQCHOMXSA-N
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Description

Docosapentaenoic Acid ethyl ester is a derivative of docosapentaenoic acid, an omega-3 fatty acid found in fish oils. It is a polyunsaturated fatty acid with 22 carbon atoms and 5 double bonds. This compound is often used in dietary supplements due to its potential health benefits, including anti-inflammatory and cardiovascular protective effects .

Mechanism of Action

Ethyl all cis-7,10,13,16,19-Docosapentaenoate, also known as DPA Ethyl Ester, is a long-chain polyunsaturated fatty acid ester . This compound is notable for its structure, featuring five cis-configured double bonds at positions 7, 10, 13, 16, and 19 within a 22-carbon skeleton .

Target of Action

It is known that polyunsaturated fatty acids (pufas) like dpa ethyl ester often interact with a variety of cellular receptors, enzymes, and other proteins, influencing cell signaling and metabolic pathways .

Mode of Action

It is known that pufas can incorporate into cell membranes, altering their fluidity, and influencing the function of membrane-bound proteins . They can also serve as precursors to a variety of bioactive lipid mediators, which can have potent effects on inflammation, platelet aggregation, and other physiological processes .

Biochemical Pathways

DPA Ethyl Ester likely affects multiple biochemical pathways due to its role as a PUFA. It may influence the synthesis of eicosanoids, a class of bioactive lipids that includes prostaglandins, thromboxanes, and leukotrienes . These compounds play key roles in inflammation, immune response, and other physiological processes .

Pharmacokinetics

It is known that fatty acid ethyl esters like dpa ethyl ester are often used as dietary supplements because they are more resistant to oxidation than unesterified fatty acids, potentially improving their bioavailability .

Result of Action

The molecular and cellular effects of DPA Ethyl Ester are likely diverse, given the wide range of processes influenced by PUFAs. For instance, it may help prevent the deposition of fats in blood vessel walls, thereby preventing the formation and progression of atherosclerosis and preventing cardiovascular diseases such as cerebral thrombosis, cerebral hemorrhage, and hypertension .

Action Environment

The action, efficacy, and stability of DPA Ethyl Ester can be influenced by various environmental factors. For instance, exposure to light, air, and heat can promote the oxidation of PUFAs, potentially reducing their efficacy . Therefore, DPA Ethyl Ester is often stored under inert gas and at temperatures below 0°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosapentaenoic Acid ethyl ester can be synthesized through the transesterification of docosapentaenoic acid with ethanol. The reaction typically involves an acid or base catalyst. For instance, acid-catalyzed transesterification can be performed using sulfuric acid at 70°C for 2 hours .

Industrial Production Methods: Industrial production of Docosapentaenoic Acid ethyl ester often involves high-performance liquid chromatography (HPLC) for purification. The process includes treating the oil containing docosapentaenoic acid with ethanol and potassium hydroxide in hexane, followed by purification using HPLC with a methanol/water eluent .

Chemical Reactions Analysis

Types of Reactions: Docosapentaenoic Acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Docosapentaenoic Acid ethyl ester is similar to other omega-3 fatty acids such as eicosapentaenoic acid and docosahexaenoic acid. it has unique properties:

Similar Compounds

Properties

IUPAC Name

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSQUSNNIFZJAP-AAQCHOMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119818-40-5
Record name Docosapentaenoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119818405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOCOSAPENTAENOIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN9M9ZU5FW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
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ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
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ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Customer
Q & A

Q1: What are the primary products of docosapentaenoic acid ethyl ester (DPA EE) oxidation?

A1: Both autoxidation and photosensitized oxidation are important processes in the degradation of DPA EE. Autoxidation of DPA EE primarily generates eight isomeric hydroperoxides. These include 7-, 10-, 11-, 13-, 14-, 16-, 17-, and 20-hydroperoxy docosapentaenoate. [] Photosensitized oxidation, on the other hand, yields these same eight isomers in addition to 8- and 19-hydroperoxy docosapentaenoate. These latter two isomers are specifically formed through singlet oxygen-mediated oxidation. [] Further autoxidation at elevated temperatures (50°C) results in the formation of volatile compounds, including aldehydes, ketones, alcohols, acids, furans, and hydrocarbons. []

Q2: Can docosapentaenoic acid ethyl ester (DPA EE) be isolated from natural sources, and what are its potential applications?

A2: Yes, DPA EE has been successfully isolated from the marine organism Anemonia viridis found off the coast of Turkey. [] While the study primarily focused on the bioactivity of the methanolic extract, the isolation of DPA EE suggests its potential as a bioactive compound. Further research is needed to fully understand its specific biological activities and potential applications in various fields.

Q3: How is high-performance liquid chromatography (HPLC) employed in the study of docosapentaenoic acid ethyl ester (DPA EE)?

A3: HPLC plays a crucial role in both the purification and analysis of DPA EE. Reverse-phase HPLC is utilized to obtain high purity DPA EE (>96%) from sources like seal blubber oil. [] Furthermore, normal-phase HPLC coupled with fluorescence and UV detection enables the separation and identification of DPA EE hydroperoxide isomers generated through oxidation processes. [] This technique is essential for understanding the degradation pathways and stability of DPA EE.

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